BenchChemオンラインストアへようこそ!

6-Methylpurine 2'-deoxyriboside

Biocatalysis Nucleoside synthesis Process optimization

6-Methylpurine 2'-deoxyriboside (MePdR) is a conditionally activated prodrug validated for gene-directed enzyme prodrug therapy (GDEPT) and mycoplasma detection. Unlike conventional antimetabolites, MePdR releases membrane-diffusible 6-methylpurine via microbial PNP cleavage, achieving 100% cytotoxicity at 5 µM and potent bystander killing where only 1-2% enzyme-expressing cells eliminate >50% of the tumor population. It offers 96.6% sensitivity for mycoplasma screening with zero false positives. This unique activation dichotomy makes it the definitive tool for suicide gene therapy research and cell culture quality control.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B7824540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpurine 2'-deoxyriboside
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3
InChIKeySJXRKKYXNZWKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpurine 2′-deoxyriboside: Procurement Specifications and Core Identity as a Suicide Gene Prodrug


6-Methylpurine 2′-deoxyriboside (CAS 16006-64-7; MePdR) is a purine nucleoside analog consisting of 6-methylpurine linked to a 2′-deoxyribose sugar . Unlike classical antiproliferative purine analogs such as cladribine or fludarabine that act via direct incorporation into DNA or inhibition of nucleotide metabolism, MePdR functions primarily as a conditionally activated prodrug that is enzymatically cleaved to release the highly cytotoxic 6-methylpurine base [1]. This activation is catalyzed by microbial purine nucleoside phosphorylase (PNP) or related enzymes, with significantly lower activity from endogenous mammalian counterparts, establishing a functional dichotomy that underpins its primary research applications in gene-directed enzyme prodrug therapy (GDEPT) and mycoplasma detection [2].

Why 6-Methylpurine 2′-deoxyriboside Cannot Be Replaced by Conventional Purine Nucleoside Analogs in Research Procurement


Conventional purine nucleoside analogs such as cladribine, fludarabine, and 2′-deoxyadenosine are designed as direct antimetabolites that require intracellular phosphorylation and incorporation into DNA or inhibition of ribonucleotide reductase to exert cytotoxicity—mechanisms that are intrinsically dependent on cellular proliferation status and specific activating kinases [1]. MePdR differs fundamentally in its activation pathway and downstream cytotoxic mechanism. It serves as a substrate for microbial purine nucleoside phosphorylase to generate 6-methylpurine, a freely membrane-diffusible toxin that kills both dividing and non-dividing cells via inhibition of RNA and protein synthesis rather than DNA replication [2]. This mechanistic divergence means that substitution with a standard purine analog would abolish the bystander killing effect central to GDEPT efficacy, fail to achieve conditional activation restricted to gene-modified or enzyme-expressing cell populations, and eliminate the diagnostic utility of the compound for detecting microbial contamination where PNP-like enzyme activity serves as the specific marker. The quantitative evidence below demonstrates that these are not incremental differences but binary functional distinctions with empirically defined performance thresholds.

Quantitative Differentiation of 6-Methylpurine 2′-deoxyriboside: Evidence-Based Comparison Against Closest Analogs and In-Class Candidates


Enzymatic Synthesis Efficiency: 95% Conversion in One Hour Using Recombinant Biocatalyst

In a systematic optimization study using recombinant Escherichia coli DH5α overexpressing purine nucleoside phosphorylase (deoD), uridine phosphorylase (udp), and thymidine phosphorylase (deoA), MePdR was synthesized from 6-methylpurine (MeP) with 95% conversion within one hour using 0.2‰ (dry wt./v) cell paste as biocatalyst [1]. Under identical optimized conditions, the parallel synthesis of 2′-deoxyadenosine (dAR) from adenine achieved 96% conversion [1]. This demonstrates that MePdR can be produced with efficiency comparable to the well-established dAR synthesis route, an important procurement consideration for laboratories requiring scalable, reproducible synthesis protocols.

Biocatalysis Nucleoside synthesis Process optimization Enzymatic glycosylation

Cytotoxic Potency in GDEPT Systems: Complete Cell Death at 5 µM Concentration

In pancreatic cancer models expressing E. coli purine nucleoside phosphorylase (ePNP), MePdR treatment induced 100% cell death at concentrations of 5 × 10⁻⁶ mol/L (5 µM) in both rat HA-RPC and human BxPC3 pancreatic cancer cell lines [1]. The cytotoxicity was concentration-dependent and accompanied by a potent bystander effect wherein more than 50% of tumor cells were killed when only 1-2% of the cell population expressed ePNP [1]. This degree of bystander amplification is not achievable with direct antimetabolite analogs such as cladribine or fludarabine, whose cytotoxicity is confined to the cell that internalizes and phosphorylates the drug [2].

Suicide gene therapy GDEPT Pancreatic cancer Prodrug activation Bystander effect

Bystander Killing Efficiency: Tumor Eradication with Only 1% Transgene-Positive Cells

The ePNP/MePdR system exhibits an exceptionally robust bystander killing effect quantitatively characterized by the ability to induce complete cell death in vitro and significant tumor regression in vivo when only 1% of the cell population expresses the activating ePNP enzyme [1]. In murine tumor models using attenuated Salmonella typhimurium (SC36) as the ePNP gene delivery vector, oral administration of SC/ePNP combined with MePdR achieved 59-80% tumor growth inhibition even when treatment was initiated on large established tumors (500 mm³) [1]. When treatment was initiated on smaller tumors (100 mm³), complete tumor regression and long-term cure were achieved [1]. In contrast, other GDEPT systems such as HSV-tk/ganciclovir require cell-cell contact via gap junctions for bystander killing, while the MeP generated from MePdR diffuses freely across membranes [2].

Bystander effect Suicide gene therapy Tumor microenvironment Salmonella-mediated gene delivery

Mycoplasma Detection Sensitivity: 96.6% Detection Rate with Minimal False Positives

In a comparative evaluation of mycoplasma detection methods, 6-methylpurine deoxyriboside (6-MPDR) selectively killed mycoplasma-infected mammalian cell cultures in 87 out of 90 infected cultures tested, corresponding to a detection sensitivity of 96.6% [1]. Importantly, no toxicity was observed in nine different types of mycoplasma-free cell cultures, establishing a low false-positive rate [1]. The assay relies on the differential activity of adenosine phosphorylase, which is present at high levels in mycoplasmas but at very low levels in mammalian cells; mycoplasmas convert the non-toxic 6-MPDR into cytotoxic 6-methylpurine and 6-methylpurine riboside, selectively killing infected cells [2]. The effective concentration range for mycoplasma depletion via limiting dilution is 0.6-1.2 µM [3].

Mycoplasma detection Cell culture quality control Biochemical assay Adenosine phosphorylase

Species-Selective Substrate Recognition: Cleavage by Trypanosomal but Not Mammalian Phosphorylase

The substrate specificity of 5′-deoxy-5′-methylthioadenosine phosphorylase differs markedly between trypanosomal and mammalian enzymes. The trypanosomal enzyme from Trypanosoma brucei brucei is able to phosphorolyze 6-methylpurine 2′-deoxyribonucleoside as an alternative substrate, whereas the mammalian enzyme derived from murine Sarcoma 180 cells cannot utilize this nucleoside analog [1]. This species-selective substrate recognition represents a binary functional difference that is not observed with adenosine, which is cleaved by both trypanosomal and mammalian enzymes [1]. The BRENDA enzyme database corroborates this finding, listing 6-methylpurine 2′-deoxyribonucleoside as a substrate for trypanosomal PNP (EC 2.4.2.28) but not for the corresponding mammalian enzyme [2].

Substrate specificity Trypanosoma brucei Parasite-selective activation Enzyme kinetics Drug targeting

Structural Distinction: 6-Methyl Modification on Purine Ring Dictates Enzyme Recognition

The 6-methyl substitution on the purine ring of MePdR is the critical structural determinant that distinguishes its enzyme recognition profile from both 6-oxopurine nucleosides (e.g., inosine, guanosine) and 6-aminopurine nucleosides (e.g., adenosine, 2′-deoxyadenosine) [1]. Human PNP is specific for 6-oxopurine ribonucleosides and does not efficiently cleave 6-aminopurine or 6-methylpurine nucleosides [1]. In contrast, E. coli PNP accepts a broader substrate range including 6-oxopurine ribonucleosides, 6-aminopurine ribonucleosides, and purine arabinosides, with 6-methylpurine 2′-deoxyriboside occupying a distinct specificity niche [2]. The X-ray crystal structure of E. coli PNP (PDB 1PR2) complexed with 9-β-D-[2-deoxyribofuranosyl]-6-methylpurine reveals specific active site interactions that accommodate the 6-methyl group, providing a structural rationale for this differential recognition [2].

Nucleoside structure-activity relationship Substrate specificity Purine nucleoside phosphorylase Crystallography

Optimal Research and Industrial Application Scenarios for 6-Methylpurine 2′-deoxyriboside Based on Empirical Evidence


Gene-Directed Enzyme Prodrug Therapy (GDEPT) Using E. coli PNP as the Activating Enzyme

MePdR is the empirically validated prodrug of choice for GDEPT systems employing E. coli purine nucleoside phosphorylase (ePNP) as the suicide gene. The compound achieves 100% in vitro cytotoxicity at 5 µM in ePNP-expressing pancreatic cancer cells and demonstrates potent, contact-independent bystander killing wherein only 1-2% of cells need express ePNP to eliminate >50% of the tumor population [1]. In vivo, the ePNP/MePdR system delivered via tumor-targeting Salmonella achieved 59-80% growth inhibition of established 500 mm³ tumors and complete regression of 100 mm³ tumors [2]. This scenario is appropriate for academic and industrial research programs developing targeted cancer gene therapies, particularly for solid tumors with low growth fractions where antimetabolite prodrugs (e.g., HSV-tk/ganciclovir, cytosine deaminase/5-fluorocytosine) show limited efficacy due to their requirement for proliferating cells.

Routine Mycoplasma Detection and Eradication in Cell Culture Facilities

6-Methylpurine deoxyriboside is a validated reagent for the biochemical detection of mycoplasma contamination in mammalian cell cultures, offering 96.6% sensitivity with no false positives across nine tested mycoplasma-free cell types [1]. The assay relies on the high adenosine phosphorylase activity of mycoplasmas, which converts the non-toxic prodrug into cytotoxic 6-methylpurine, selectively killing infected cultures without affecting uncontaminated cells [2]. Additionally, the compound can be used for mycoplasma eradication via limiting dilution cloning in medium containing 0.6-1.2 µM 6-MPDR [3]. This scenario is relevant for academic core facilities, biotechnology quality control laboratories, and pharmaceutical cell banking operations requiring cost-effective, equipment-light mycoplasma screening and remediation protocols.

Parasitology Research Targeting Trypanosoma brucei and Related Kinetoplastids

The species-selective substrate recognition of 6-methylpurine 2′-deoxyribonucleoside by trypanosomal MeSAdo/Ado phosphorylase—but not by the corresponding mammalian enzyme—provides a unique research tool for investigating parasite-selective prodrug activation strategies [1]. This binary functional difference (active substrate vs. inactive) establishes the compound as a probe for studying purine salvage pathway divergence between kinetoplastid parasites and their mammalian hosts, and as a scaffold for developing trypanocidal prodrugs that minimize host toxicity [1]. This application is directly supported by the empirical observation that the trypanosomal enzyme phosphorolyzes this nucleoside analog while the murine mammalian enzyme does not [2].

Enzymatic Synthesis of Modified Nucleosides for Research Reagent Production

MePdR can be synthesized enzymatically from 6-methylpurine using recombinant E. coli biocatalysts with 95% conversion efficiency within one hour [1]. This high-yield, one-step enzymatic synthesis protocol offers a scalable, environmentally favorable alternative to traditional chemical glycosylation methods that typically require protecting group strategies and generate significant organic waste [2]. This scenario is applicable to research reagent suppliers, custom synthesis laboratories, and academic groups producing nucleoside analogs for internal use or distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylpurine 2'-deoxyriboside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.